molecular formula C12H26Cl2N2O B2665911 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride CAS No. 1423034-31-4

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride

Cat. No.: B2665911
CAS No.: 1423034-31-4
M. Wt: 285.25
InChI Key: RJOLMGMODLFUCC-UHFFFAOYSA-N
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Description

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2O and a molecular weight of 285.25 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used in research settings due to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

The synthesis of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride involves several steps. One common synthetic route includes the reaction of cyclohexanone with piperidine derivatives under controlled conditions. The reaction typically involves the use of reducing agents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride involves its interaction with specific molecular targets within biological systems. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(4-aminopiperidin-1-yl)methyl]cyclohexan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.2ClH/c13-11-4-8-14(9-5-11)10-12(15)6-2-1-3-7-12;;/h11,15H,1-10,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOLMGMODLFUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCC(CC2)N)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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